Dimethyl 2-chloroterephthalate

説明

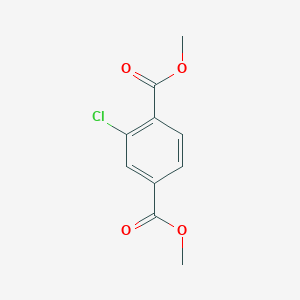

Structure

3D Structure

特性

IUPAC Name |

dimethyl 2-chlorobenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFFCPIFRICMFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171904 | |

| Record name | Dimethyl 2-chloroterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18643-84-0 | |

| Record name | 1,4-Benzenedicarboxylic acid, 2-chloro-, 1,4-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18643-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 2-chloroterephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018643840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 2-chloroterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 2-chloroterephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Dimethyl 2-Chloroterephthalate

Abstract

Dimethyl 2-chloroterephthalate is a valuable diester intermediate, primarily utilized in the synthesis of specialized polymers and as a building block in the development of novel pharmaceutical and agrochemical compounds. Its unique structure, featuring a chlorinated aromatic ring with two methyl ester groups in a para-configuration, imparts specific properties to downstream materials. This guide provides a comprehensive technical overview of the principal synthetic pathways for dimethyl 2-chloroterephthalate. We will explore two core strategies: the direct esterification of 2-chloroterephthalic acid and a sequential approach involving the controlled chlorination of a terephthaloyl precursor followed by esterification. This document is intended for researchers, chemists, and process development professionals, offering field-proven insights, detailed experimental protocols, and an analysis of the causality behind critical process choices to ensure both scientific integrity and practical applicability.

Introduction

The strategic placement of a chlorine atom on the terephthalate backbone significantly alters the electronic and steric properties of the molecule compared to its non-halogenated counterpart, dimethyl terephthalate (DMT). This modification can enhance thermal stability, flame retardancy, and chemical resistance in polyesters, or serve as a reactive handle for further functionalization in fine chemical synthesis. The successful and efficient synthesis of dimethyl 2-chloroterephthalate is therefore a critical enabling step for innovation in these fields. The selection of a synthetic route is often dictated by factors such as the availability and cost of starting materials, desired product purity, and scalability. This guide will dissect the most prevalent and logical synthesis strategies, providing the necessary detail for laboratory replication and process optimization.

Chapter 1: Retrosynthetic Analysis and Core Synthetic Strategies

A retrosynthetic analysis of dimethyl 2-chloroterephthalate reveals two primary and logical disconnections. The most straightforward approach involves the formation of the ester linkages from the corresponding carboxylic acid, 2-chloroterephthalic acid. An alternative strategy recognizes the potential difficulty in sourcing this chlorinated acid and instead begins with a more common terephthalate precursor, introducing the chlorine atom onto the aromatic ring before or after the formation of an esterifiable intermediate.

These two approaches are outlined as follows:

-

Pathway A: Direct Esterification. This pathway begins with 2-chloroterephthalic acid and converts it to the dimethyl ester, typically through a Fischer-Speier esterification reaction with methanol.

-

Pathway B: Chlorination-Esterification Sequence. This pathway starts with the more readily available terephthaloyl chloride. A controlled chlorination reaction yields 2-chloroterephthaloyl chloride, which is then subsequently esterified with methanol.

Caption: High-level overview of the two primary synthetic pathways to Dimethyl 2-Chloroterephthalate.

Chapter 2: Pathway A: Direct Esterification of 2-Chloroterephthalic Acid

This pathway is the most direct route when the starting carboxylic acid is available. The core of this method is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.

Mechanistic Principles

The reaction proceeds via nucleophilic acyl substitution. The acid catalyst (commonly H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks this carbon. Following a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product.

The overall reaction is an equilibrium process: 2-Chloroterephthalic Acid + 2 CH₃OH ⇌ Dimethyl 2-Chloroterephthalate + 2 H₂O

To drive the reaction to completion, an excess of methanol is typically used, which acts as both a reagent and a solvent, shifting the equilibrium towards the products as dictated by Le Châtelier's principle.

Experimental Protocol: Fischer-Speier Esterification

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

2-Chloroterephthalic Acid (1 mole equivalent)

-

Methanol (Anhydrous, 20-40 mole equivalents)

-

Sulfuric Acid (Concentrated, 98%, 0.1-0.2 mole equivalents)

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Dichloromethane or Diethyl Ether for extraction

Procedure:

-

Reaction Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 2-chloroterephthalic acid and an excess of anhydrous methanol to the flask.

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid to the mixture. The addition is exothermic and should be done with caution.

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain this temperature for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Workup - Neutralization: Redissolve the residue in dichloromethane or diethyl ether. Carefully transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine. Causality Note: The bicarbonate wash is critical to remove the acid catalyst, which could otherwise promote the reverse hydrolysis reaction during storage or further processing.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude dimethyl 2-chloroterephthalate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by vacuum distillation to yield a white crystalline solid.

Process Parameters and Optimization

The efficiency of the esterification is highly dependent on several factors.

| Parameter | Typical Range | Rationale & Field Insights |

| Methanol:Acid Ratio | 20:1 to 40:1 (molar) | A large excess of methanol is crucial to drive the equilibrium forward, maximizing the conversion of the diacid.[1][2] |

| Catalyst Loading | 5-10 mol% (vs. diacid) | Sufficient catalyst is needed for a reasonable reaction rate. Higher loadings can lead to side reactions and complicate purification. |

| Temperature | Reflux (~65 °C) | Higher temperatures accelerate the reaction rate. Refluxing in methanol provides a stable and convenient operating temperature.[2] |

| Reaction Time | 4 - 12 hours | Reaction time is determined by monitoring for the disappearance of the starting material. Prolonged times offer diminishing returns. |

Chapter 3: Pathway B: Chlorination-Esterification Sequence

This two-step pathway is often preferred in industrial settings where terephthaloyl chloride is a more accessible and cost-effective starting material than its chlorinated acid counterpart.[3][4]

Synthesis of 2-Chloroterephthaloyl Chloride

The first step involves the selective monochlorination of terephthaloyl chloride via electrophilic aromatic substitution.

Mechanism: The reaction requires a Lewis acid catalyst, such as anhydrous ferric chloride (FeCl₃), which polarizes the Cl-Cl bond, creating a potent electrophile ("Cl⁺"). This electrophile attacks the electron-rich aromatic ring. The electron-withdrawing nature of the two acid chloride groups deactivates the ring, making the reaction controllable to favor the formation of the monochlorinated product over di- or tri-chlorinated species.[4]

Experimental Protocol: Controlled Chlorination This protocol is adapted from patent literature and requires specialized equipment for handling molten reagents and chlorine gas.[3][4]

Materials:

-

Terephthaloyl Chloride (TPC)

-

Anhydrous Ferric Chloride (FeCl₃)

-

Chlorine Gas (Cl₂)

Procedure:

-

Reaction Setup: Charge a glass-lined reactor suitable for high temperatures and corrosive materials with terephthaloyl chloride. Heat the vessel to melt the TPC (m.p. ~83°C), typically to a temperature between 120-160°C.[3]

-

Catalyst Addition: Add anhydrous ferric chloride (typically >0.1% by weight) to the molten TPC.[4]

-

Chlorination: Bubble chlorine gas through the molten, stirred mixture. The reaction is maintained at 140-160°C for 8-17 hours.[3]

-

Monitoring and Quenching: The reaction progress is monitored by gas chromatography (GC) to achieve the desired concentration of 2-chloroterephthaloyl chloride (typically 30-41% by weight in the reaction mixture).[3]

-

Isolation: Once the target composition is reached, the reaction is stopped, and the mixture is cooled. The 2-chloroterephthaloyl chloride can be isolated from the unreacted TPC and dichlorinated byproducts via fractional vacuum distillation.[4]

Esterification of 2-Chloroterephthaloyl Chloride

Acid chlorides are highly reactive acylating agents and react readily with alcohols without the need for an acid catalyst.

Mechanism: The reaction is a straightforward nucleophilic acyl substitution. The lone pair of electrons on the oxygen atom of methanol attacks the electrophilic carbonyl carbon of the acid chloride. The tetrahedral intermediate formed then collapses, expelling a chloride ion and forming a protonated ester. A weak base (such as another molecule of methanol or pyridine, if added) removes the proton to yield the final ester and hydrogen chloride (HCl) as a byproduct.

Caption: Experimental workflow for the esterification of 2-chloroterephthaloyl chloride.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap (to neutralize HCl gas), dissolve 2-chloroterephthaloyl chloride in an inert solvent like dichloromethane or use an excess of methanol directly.

-

Alcohol Addition: Cool the flask in an ice bath. Slowly add anhydrous methanol (at least 2.2 equivalents) to the stirred solution. The reaction is exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Workup: Slowly pour the reaction mixture into ice-water to quench any unreacted acid chloride. Extract the product with a suitable organic solvent.

-

Purification: Wash the organic layer with water, a dilute sodium bicarbonate solution, and brine. Dry the organic phase, filter, and remove the solvent under reduced pressure. The resulting solid can be further purified as described in Pathway A.

Chapter 4: Purification and Analytical Characterization

Regardless of the synthetic pathway chosen, the final product requires purification and rigorous characterization to confirm its identity and purity.

Purification Methods:

-

Recrystallization: Methanol is often a suitable solvent for recrystallization, as the product is sparingly soluble at low temperatures but readily soluble when hot.

-

Vacuum Distillation: For larger scales or to remove non-volatile impurities, distillation under high vacuum is effective.

Analytical Data:

| Technique | Expected Result for Dimethyl 2-Chloroterephthalate |

|---|---|

| ¹H NMR | Two singlets for the two non-equivalent methyl ester protons (~3.9 ppm). A set of multiplets or distinct signals for the three aromatic protons in the 7.5-8.0 ppm range. |

| ¹³C NMR | Signals for the two distinct methyl carbons (~53 ppm), two distinct ester carbonyl carbons (~165 ppm), and six unique aromatic carbons. |

| IR Spectroscopy | Strong C=O stretching absorption for the ester carbonyl group (~1720-1740 cm⁻¹). C-O stretching absorptions (~1100-1300 cm⁻¹). C-Cl stretching absorption (~700-800 cm⁻¹). |

| Mass Spec (EI) | Molecular ion peak (M⁺) corresponding to the molecular weight of C₁₀H₉ClO₄. Characteristic isotope pattern for one chlorine atom (M⁺ and M+2 peaks in ~3:1 ratio). |

| Melting Point | A sharp melting point consistent with the literature value for the pure compound. |

Chapter 5: Safety Considerations

All synthetic procedures described herein must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

-

Corrosive Reagents: Concentrated sulfuric acid and acid chlorides (terephthaloyl chloride, 2-chloroterephthaloyl chloride) are highly corrosive and react violently with water. Handle with extreme care.

-

Toxic Reagents: Methanol is toxic and flammable. Chlorine gas is extremely toxic and a severe respiratory irritant. It must be handled in a dedicated, contained system.

-

Byproducts: The esterification of acid chlorides generates HCl gas, which is corrosive and toxic. This must be neutralized using a base trap (e.g., a bubbler with NaOH solution).

-

Exothermic Reactions: The addition of sulfuric acid to methanol and the reaction of acid chlorides with methanol are exothermic and must be controlled by slow addition and external cooling.

Conclusion

The synthesis of dimethyl 2-chloroterephthalate can be effectively achieved through two primary pathways. The direct esterification of 2-chloroterephthalic acid (Pathway A) is mechanistically simple and ideal for laboratory-scale synthesis when the starting acid is readily available. For larger-scale or industrial applications, the chlorination of terephthaloyl chloride followed by esterification (Pathway B) often presents a more economically viable route, starting from more common bulk chemicals.[3][4] The choice of method ultimately depends on a careful evaluation of starting material cost, scalability, and the specific purity requirements of the final application. Both routes, when executed with an understanding of the underlying chemical principles and appropriate safety precautions, provide reliable access to this important chemical intermediate.

References

- U.S.

-

"Chlorthal-dimethyl (Ref: DAC 893)", AERU - University of Hertfordshire. [Link]

-

"Dimethyl tetrachloroterephthalate", Wikipedia. [Link]

-

European Patent EP 0378366 A1, "Preparation of 2-chloroterephthaloyl chloride", European Patent Office. [Link]

- U.S.

-

"Synthesis of dimethyl terephthalate", PrepChem.com. [Link]

- Chinese Patent CN1320593A, "Process for preparing dimethyl terephthalate", Google P

-

"Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts", MDPI. [Link]

-

"Methods for the Synthesis of Phthalic Acid Dichlorides", ResearchGate. [Link]

- Chinese Patent CN102219689A, "Method for producing dimethyl terephthalate (DMT)

-

"An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate", Der Pharma Chemica. [Link]

-

"Dacthal | C10H6Cl4O4", PubChem - NIH. [Link]

- U.S.

- U.S.

-

"Feasibility Studies: Dimethyl Terephthalate Manufacturing", Slideshare. [Link]

-

"The Chemistry and Production of Dimethyl Terephthalate (DMT)", NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- German Patent DE10231872B4, "Process for the preparation of dimethyl terephthalate", Google P

-

"Esterification using Acid Chloride and Alcohol", YouTube. [Link]

-

"Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene", Chevron Corporation. [Link]

-

"Ester synthesis by esterification", Organic Chemistry Portal. [Link]

-

"Preparation of esters via Fischer esterification", Khan Academy. [Link]

- Patent WO2008094396A1, "Production of terephthalic acid di-esters", Google P

-

"The industrial production of dimethyl carbonate from methanol and carbon dioxide", TU Delft Repository. [Link]

- Chinese Patent CN113061085A, "Production process of dimethyl phthalate", Google P

-

"Direct dimethyl carbonate synthesis from CO2 and methanol catalyzed by CeO2 and assisted by 2-cyanopyridine: a cradle-to-gate greenhouse gas emission study", Green Chemistry (RSC Publishing). [Link]

Sources

- 1. CN1320593A - Process for preparing dimethyl terephthalate - Google Patents [patents.google.com]

- 2. Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts [mdpi.com]

- 3. US5003105A - Preparation of 2-chloroterephthaloyl chloride - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

An In-Depth Technical Guide to Dimethyl 2-chloroterephthalate: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold for Pharmaceutical Innovation

Dimethyl 2-chloroterephthalate (CAS No. 18643-84-0) is a synthetically versatile aromatic compound that has garnered increasing interest within the scientific community, particularly in the realm of medicinal chemistry and drug development.[1][2][3][4] Its unique structural motif, featuring a chlorinated benzene ring with two methyl ester functionalities, provides a valuable platform for the construction of complex molecular architectures. This guide, designed for the discerning researcher, offers a comprehensive overview of Dimethyl 2-chloroterephthalate, from its fundamental physicochemical properties and synthesis to its emerging applications as a key building block in the synthesis of novel therapeutic agents. The strategic placement of the chlorine atom and the ester groups allows for a multitude of chemical transformations, making it an attractive starting material for the synthesis of diverse compound libraries.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key properties of Dimethyl 2-chloroterephthalate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 18643-84-0 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₉ClO₄ | [2][3][5] |

| Molecular Weight | 228.63 g/mol | [2][3][5] |

| Appearance | White to off-white crystalline powder | Inferred from related compounds |

| LogP | 2.37 | [5] |

| InChI Key | FUFFCPIFRICMFH-UHFFFAOYSA-N | [3][5] |

Predicted Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl ester groups. The aromatic protons will likely appear as a complex multiplet in the range of 7.5-8.0 ppm. The two methyl groups, being in slightly different chemical environments due to the adjacent chlorine atom, may appear as two distinct singlets around 3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the aromatic carbons, the carbonyl carbons of the ester groups, and the methyl carbons. The chlorinated aromatic carbon will be significantly shifted compared to the other aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester groups (around 1720-1740 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), and C-Cl stretching in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z 228, along with a characteristic isotopic pattern (M+2) at m/z 230 due to the presence of the chlorine-37 isotope.

Synthesis of Dimethyl 2-chloroterephthalate: A Step-by-Step Protocol

The synthesis of Dimethyl 2-chloroterephthalate can be achieved through a two-step process starting from the readily available terephthaloyl chloride. This synthetic strategy leverages a classical electrophilic aromatic substitution followed by esterification.

Caption: A two-step workflow for the synthesis of Dimethyl 2-chloroterephthalate.

Experimental Protocol:

Step 1: Synthesis of 2-Chloroterephthaloyl Chloride

This procedure is adapted from established methods for the chlorination of terephthaloyl chloride.[11]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, place terephthaloyl chloride.

-

Catalyst Addition: Add a catalytic amount of anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) to the flask.

-

Chlorination: While stirring, bubble chlorine gas (Cl₂) through the molten terephthaloyl chloride at a controlled rate. The reaction is typically carried out at an elevated temperature to facilitate the reaction.

-

Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the formation of the desired monochlorinated product and minimize the formation of dichlorinated byproducts.

-

Work-up: Once the desired conversion is achieved, the reaction mixture is cooled, and the excess chlorine is removed. The crude 2-chloroterephthaloyl chloride can be purified by vacuum distillation.

Step 2: Synthesis of Dimethyl 2-chloroterephthalate

This esterification protocol is based on standard procedures for the conversion of acid chlorides to esters.

-

Reaction Setup: In a clean, dry flask, dissolve the purified 2-chloroterephthaloyl chloride in an excess of anhydrous methanol.

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating and stirring. The reaction is exothermic, and the addition of methanol should be done cautiously.

-

Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or GC to track the disappearance of the starting material.

-

Work-up: Upon completion, the excess methanol is removed under reduced pressure. The resulting crude product is then dissolved in a suitable organic solvent, such as diethyl ether, and washed with a saturated sodium bicarbonate solution to remove any residual acid, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude Dimethyl 2-chloroterephthalate. Further purification can be achieved by recrystallization from a suitable solvent system, such as methanol/water.

Applications in Drug Development: A Versatile Intermediate

The true value of Dimethyl 2-chloroterephthalate for drug development professionals lies in its utility as a versatile chemical intermediate.[12][13][14][15] The presence of multiple reactive sites allows for the strategic introduction of various functional groups, enabling the synthesis of a wide array of complex molecules with potential therapeutic applications.

Caption: Synthetic utility of Dimethyl 2-chloroterephthalate in generating diverse molecular scaffolds.

While specific examples of marketed drugs directly synthesized from Dimethyl 2-chloroterephthalate are not widely documented in publicly available literature, its potential as a building block is evident from patent literature and the known reactivity of its functional groups. For instance, the chlorine atom can be displaced by various nucleophiles, such as amines, thiols, or alcohols, to introduce diverse side chains. The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be coupled with amines to form amides, or they can be directly converted to amides. These transformations open up avenues for the synthesis of compounds with potential applications as enzyme inhibitors, receptor antagonists, or other bioactive molecules.

The broader class of terephthalic acid derivatives has been utilized in the synthesis of various pharmaceuticals, underscoring the potential of Dimethyl 2-chloroterephthalate as a valuable starting material.[12][14][15]

Conclusion and Future Perspectives

Dimethyl 2-chloroterephthalate is a readily accessible and highly functionalized aromatic compound with significant potential as a building block in organic synthesis, particularly in the field of drug discovery. Its straightforward synthesis and the presence of multiple reactive handles make it an attractive starting point for the generation of diverse molecular scaffolds. As the demand for novel and effective therapeutic agents continues to grow, the exploration of versatile intermediates like Dimethyl 2-chloroterephthalate will undoubtedly play a crucial role in the future of medicinal chemistry. Further research into its applications and the development of novel synthetic methodologies will continue to unlock its full potential for the creation of innovative drug candidates.

References

-

LookChem. Cas 18643-84-0, Dimethyl chloroterephthalate. [Link]

-

SIELC Technologies. Dimethyl 2-chloroterephthalate. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Terephthalic Acid: Applications Beyond Polyester - Pharmaceuticals and Dyes. [Link]

-

Fahmy, A. M., et al. (2020). Chemistry of terephthalate derivatives: a review. ResearchGate. [Link]

-

Valco Group. Uses of PTA Terephthalic acid. [Link]

- Google Patents.

-

Tyger Scientific Inc. dimethyl 2-chloroterephthalate - 18643-84-0. [Link]

-

PubChem. Dacthal. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

- Google Patents.

-

National Institutes of Health. Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural. [Link]

-

Jia, N., et al. (2023). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. ResearchGate. [Link]

-

PubChem. Dimethyl terephthalate. [Link]

-

NIST. Dimethyl phthalate. [Link]

-

MDPI. Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. [Link]

-

PubChem. Dimethyl aminoterephthalate. [Link]

-

NIST. Dimethyl phthalate. [Link]

Sources

- 1. Cas 18643-84-0,Dimethyl chloroterephthalate | lookchem [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. Dimethyl chloroterephthalate | CAS: 18643-84-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. tygersci.com [tygersci.com]

- 5. Dimethyl 2-chloroterephthalate | SIELC Technologies [sielc.com]

- 6. rsc.org [rsc.org]

- 7. Dimethyl terephthalate | C10H10O4 | CID 8441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dimethyl phthalate [webbook.nist.gov]

- 9. Dimethyl aminoterephthalate | C10H11NO4 | CID 79336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Dimethyl phthalate [webbook.nist.gov]

- 11. US5003105A - Preparation of 2-chloroterephthaloyl chloride - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. valcogroup-valves.com [valcogroup-valves.com]

- 15. Paracetamol from Plastic: Terephthalic Acid as a Sustainable Pharmaceutical Intermediate_CPHI制药在线 [pharmasources.com]

An In-Depth Technical Guide to Dimethyl 2-Chloroterephthalate: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-chloroterephthalate, a chlorinated derivative of dimethyl terephthalate, presents a unique molecular scaffold with potential applications in polymer chemistry and as a building block in the synthesis of fine chemicals and pharmaceutical intermediates. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and outlines established synthetic strategies for its preparation. While detailed experimental data and specific applications remain somewhat nascent in publicly accessible literature, this document consolidates available information and provides logical frameworks for its synthesis, characterization, and potential utilization in the development of novel materials and molecules.

Introduction: Unveiling a Functionalized Terephthalate Monomer

Dimethyl 2-chloroterephthalate, with the IUPAC name dimethyl 2-chlorobenzene-1,4-dicarboxylate, is a distinct molecule within the broader family of terephthalic acid esters. The introduction of a chlorine atom onto the aromatic ring at the 2-position significantly alters the electronic properties and steric environment of the parent dimethyl terephthalate molecule. This substitution is anticipated to influence its reactivity, solubility, and the properties of polymers derived from it, making it a compound of interest for researchers seeking to fine-tune the characteristics of polyesters and other macromolecules. Furthermore, the chloro-substituent can serve as a reactive handle for further chemical modifications, opening avenues for the synthesis of more complex molecules relevant to drug discovery and materials science.

Molecular Structure and Physicochemical Properties

The foundational characteristics of dimethyl 2-chloroterephthalate are summarized below, providing a baseline for its handling and application in a research setting.

Molecular Identity

| Identifier | Value |

| IUPAC Name | dimethyl 2-chlorobenzene-1,4-dicarboxylate |

| Synonyms | Dimethyl chloroterephthalate, 1,4-Benzenedicarboxylic acid, 2-chloro-, dimethyl ester |

| CAS Number | 18643-84-0[1][2] |

| Molecular Formula | C₁₀H₉ClO₄[1] |

| Molecular Weight | 228.63 g/mol [1] |

Structural Representation

The molecular structure of dimethyl 2-chloroterephthalate is characterized by a central benzene ring substituted with two methyl ester groups at positions 1 and 4, and a chlorine atom at position 2.

Caption: 2D structure of dimethyl 2-chloroterephthalate.

Synthesis and Characterization: A Practical Guide

While specific, detailed experimental procedures for the synthesis of dimethyl 2-chloroterephthalate are not abundantly available in peer-reviewed literature, its synthesis can be logically approached through the esterification of its corresponding carboxylic acid, 2-chloroterephthalic acid.

Synthetic Pathway

The most direct route to dimethyl 2-chloroterephthalate is the Fischer esterification of 2-chloroterephthalic acid with methanol in the presence of an acid catalyst.

Caption: Synthetic pathway for dimethyl 2-chloroterephthalate.

Experimental Protocol: Esterification of 2-Chloroterephthalic Acid

This protocol is a generalized procedure based on standard Fischer esterification methods. Optimization of reaction time, temperature, and catalyst loading may be necessary to achieve high yields.

Materials:

-

2-Chloroterephthalic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (or other suitable acid catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloroterephthalic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by analyzing aliquots via techniques like HPLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethyl 2-chloroterephthalate.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol) or by column chromatography.

Characterization

Due to the limited availability of specific spectral data for dimethyl 2-chloroterephthalate, the following are expected characteristic signals based on its structure and data from analogous compounds.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the three aromatic protons and the six protons of the two methyl ester groups. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the chloro and ester substituents.

-

¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the aromatic carbons (including the carbon bearing the chlorine atom and the carbons attached to the ester groups), the carbonyl carbons of the ester groups, and the methyl carbons of the ester groups.

3.3.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for:

-

C=O stretching of the ester groups (typically around 1720 cm⁻¹)

-

C-O stretching of the ester groups

-

Aromatic C-H and C=C stretching

-

C-Cl stretching

3.3.3. Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of dimethyl 2-chloroterephthalate (228.63 g/mol ), along with characteristic isotopic peaks due to the presence of chlorine.

Applications in Polymer Chemistry and Drug Development

While specific industrial applications of dimethyl 2-chloroterephthalate are not widely documented, its structure suggests potential utility in several areas.

Monomer for Specialty Polyesters

Dimethyl 2-chloroterephthalate can be used as a monomer in polycondensation reactions with various diols to synthesize novel polyesters. The presence of the chlorine atom can impart specific properties to the resulting polymer, such as:

-

Modified Thermal Properties: The chloro-substituent may alter the glass transition temperature (Tg) and melting point (Tm) of the polyester compared to its non-chlorinated counterpart.

-

Flame Retardancy: The incorporation of chlorine can enhance the flame-retardant properties of the polymer.

-

Chemical Resistance: The bulky chlorine atom may improve the polymer's resistance to certain chemicals.

-

Functionalization: The C-Cl bond can potentially be a site for post-polymerization modification to introduce other functional groups.

4.1.1. Experimental Workflow: Polycondensation

A general procedure for the synthesis of a polyester from dimethyl 2-chloroterephthalate and a diol (e.g., ethylene glycol) is outlined below.

Caption: General workflow for polyester synthesis.

Intermediate in Organic Synthesis

The reactivity of the aromatic ring and the ester functionalities make dimethyl 2-chloroterephthalate a potential starting material or intermediate in the synthesis of more complex organic molecules. For instance, the chlorine atom could be displaced via nucleophilic aromatic substitution, or the ester groups could be hydrolyzed or reduced to provide different functionalities. These transformations could be valuable in the multi-step synthesis of pharmaceutical compounds or other fine chemicals.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling dimethyl 2-chloroterephthalate. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on toxicity, handling, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn.

Conclusion and Future Outlook

Dimethyl 2-chloroterephthalate is a functionalized terephthalate monomer with the potential to contribute to the development of new materials and synthetic pathways. While detailed characterization and application data are currently limited in the public domain, the logical synthetic routes and potential for unique properties in derived polymers make it a subject worthy of further investigation. Future research efforts could focus on the systematic synthesis and characterization of this compound, exploration of its polymerization with a variety of diols to create a library of novel polyesters with tailored properties, and its utilization as a versatile intermediate in organic synthesis for applications in drug discovery and fine chemical production.

References

-

Tyger Scientific Inc. (n.d.). dimethyl 2-chloroterephthalate. Retrieved from [Link]

-

Chemsigma. (n.d.). Dimethyl chloroterephthalate [18643-84-0]. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Dimethyl 2-Chloroterephthalate: Properties, Synthesis, and Applications in Chemical Research

Executive Summary

Dimethyl 2-chloroterephthalate is a halogenated aromatic diester with significant potential as a versatile building block in organic synthesis. While not as extensively studied as some of its analogs, its unique substitution pattern—featuring two reactive ester functionalities and a strategically placed chlorine atom—makes it a valuable intermediate for creating complex molecular architectures. This guide provides a detailed examination of its nomenclature, physicochemical properties, a robust and logical synthetic protocol, and its potential applications, particularly as a scaffold in the development of novel chemical entities for research in materials science and drug discovery. By understanding its core characteristics and reactivity, researchers can effectively leverage this compound to forge new synthetic pathways and innovate within their respective fields.

Core Identification and Physicochemical Profile

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section outlines the definitive nomenclature and key physical and chemical data for dimethyl 2-chloroterephthalate.

IUPAC Nomenclature and Chemical Identifiers

The formal IUPAC name for this compound is dimethyl 2-chlorobenzene-1,4-dicarboxylate [1]. This name precisely describes a benzene ring substituted at positions 1 and 4 with methyl carboxylate groups and at position 2 with a chlorine atom.

| Identifier | Value | Source |

| IUPAC Name | dimethyl 2-chlorobenzene-1,4-dicarboxylate | [1] |

| Common Name | Dimethyl 2-chloroterephthalate | [1] |

| CAS Number | 18643-84-0 | [1] |

| Molecular Formula | C₁₀H₉ClO₄ | [1] |

| InChIKey | FUFFCPIFRICMFH-UHFFFAOYSA-N | [1] |

Physicochemical and Safety Data

The following table summarizes the key computed and experimental properties of dimethyl 2-chloroterephthalate, which are critical for planning reactions, purification, and safe handling.

| Property | Value | Unit | Source |

| Molecular Weight | 228.63 | g/mol | [1] |

| Exact Mass | 228.0189365 | Da | [1] |

| Appearance | White to off-white solid | - | Assumed based on analogs |

| Hydrogen Bond Donors | 0 | - | [1] |

| Hydrogen Bond Acceptors | 4 | - | [1] |

Safety and Handling Information: According to the Globally Harmonized System (GHS) classifications, this chemical is associated with the following hazards:

-

H315: Causes skin irritation[1].

-

H319: Causes serious eye irritation[1].

-

H335: May cause respiratory irritation[1].

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Purification

While specific manufacturing protocols for dimethyl 2-chloroterephthalate are not widely published, a reliable synthetic route can be logically derived from established methods for analogous compounds, such as dimethyl terephthalate and its derivatives[2][3]. The most direct and industrially scalable approach is the Fischer esterification of 2-chloroterephthalic acid.

Proposed Synthetic Workflow

The synthesis proceeds via an acid-catalyzed esterification. 2-Chloroterephthalic acid is treated with an excess of methanol, which serves as both a reagent and a solvent. A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is typically driven to completion by removing the water byproduct or by using a large excess of methanol, in accordance with Le Châtelier's principle.

Caption: Proposed workflow for the synthesis of Dimethyl 2-Chloroterephthalate.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a self-validating system; successful synthesis can be confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Materials:

-

2-Chloroterephthalic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloroterephthalic acid (1.0 eq).

-

Reagent Addition: Add a large excess of anhydrous methanol (e.g., 20-40 eq) to the flask. The methanol acts as the solvent and drives the equilibrium towards the product.

-

Catalyst Introduction: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. Causality Note: The acid catalyst is essential to protonate the carboxylic acid, thereby activating it for nucleophilic attack by the weakly nucleophilic methanol.

-

Reaction: Heat the mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice and water. Carefully neutralize the excess acid by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases (pH ~7-8).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3x volumes). Causality Note: The product is significantly more soluble in organic solvents than in the aqueous phase, allowing for efficient separation from inorganic salts and residual methanol.

-

Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexanes/ethyl acetate) to afford the pure dimethyl 2-chloroterephthalate.

Chemical Reactivity and Derivatization Potential

The true value of dimethyl 2-chloroterephthalate for researchers lies in its potential for further chemical modification. The molecule possesses two primary reactive handles: the ester groups and the aryl chloride.

Key Transformation Pathways

-

Ester Group Modifications: The methyl ester groups can be readily hydrolyzed back to the dicarboxylic acid or to the mono-acid mono-ester. They can also undergo transesterification with other alcohols to generate different esters or be converted to amides by reacting with amines. These transformations are fundamental for building polymers or tuning the solubility and electronic properties of derivative molecules.

-

Aryl Chloride Modifications: The chlorine atom is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation. It is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. These reactions are cornerstones of modern drug discovery, allowing for the precise and modular assembly of complex molecular scaffolds.

Caption: Key reactive pathways for modifying Dimethyl 2-Chloroterephthalate.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol illustrates the power of using dimethyl 2-chloroterephthalate as a scaffold.

Materials:

-

Dimethyl 2-chloroterephthalate

-

Arylboronic acid (e.g., Phenylboronic acid, 1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

-

Inert Atmosphere: To a Schlenk flask, add dimethyl 2-chloroterephthalate (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.02-0.05 eq).

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Causality Note: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Removing air is critical to prevent catalyst degradation and ensure high reaction efficiency.

-

Degassed Solvents: Add the degassed solvent system via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 6-24 hours, monitoring by TLC.

-

Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude residue is typically purified by column chromatography on silica gel to isolate the desired coupled product.

Applications and Future Outlook

Role as a Chemical Intermediate

Currently, dimethyl 2-chloroterephthalate is primarily valued as a chemical intermediate. Its utility is analogous to that of related compounds like dimethyl 2-nitroterephthalate, which serves as a key precursor in the synthesis of high-performance pigments[4]. The strategic placement of its functional groups allows for sequential and regioselective modifications, making it an attractive starting point for multi-step syntheses.

Analog Case Study: Chlorthal-Dimethyl (DCPA)

To appreciate the potential bioactivity of this structural class, one can look at its well-studied analog, dimethyl 2,3,5,6-tetrachloroterephthalate, commonly known as chlorthal-dimethyl or DCPA[5][6].

-

Application: DCPA is a pre-emergent herbicide used to control annual grasses and some broadleaf weeds[5][7].

-

Mechanism of Action: Studies have shown that DCPA functions as a mitotic inhibitor by disrupting microtubule formation in plant cells[5][8][9]. This interference with cell division effectively prevents weed germination and growth[8][10].

While dimethyl 2-chloroterephthalate does not share the extensive chlorination of DCPA, the case study demonstrates that the terephthalate scaffold can be a carrier for potent biological activity. This provides a compelling rationale for exploring derivatives of the mono-chlorinated version in drug discovery and agrochemical research.

Outlook in Drug Development

For drug development professionals, dimethyl 2-chloroterephthalate should be viewed as a versatile scaffold. The ability to perform cross-coupling at the C2 position while retaining the ester functionalities for further modification (or for their role as hydrogen bond acceptors) opens up a vast chemical space. It could serve as a starting point for synthesizing:

-

Kinase Inhibitors: Many kinase inhibitors feature a core heterocyclic structure attached to a substituted benzene ring.

-

Novel Scaffolds: The diester can be converted into a diol, diamine, or other bifunctional linkers for use in fragment-based drug discovery or the synthesis of macrocycles.

-

Materials Science: The rigid aromatic core and modifiable functional groups also make it a candidate for synthesizing novel polymers, metal-organic frameworks (MOFs), or liquid crystals.

Conclusion

Dimethyl 2-chloroterephthalate, or dimethyl 2-chlorobenzene-1,4-dicarboxylate, is a chemical intermediate of significant synthetic value. While its direct applications are not yet widespread, its true potential is realized when viewed as a foundational building block. Its straightforward synthesis, combined with the orthogonal reactivity of its aryl chloride and ester functional groups, provides researchers in organic synthesis, materials science, and drug discovery with a powerful and versatile tool for constructing novel and complex molecular targets.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87740, Dimethyl 2-chloroterephthalate. Available: [Link]

-

DrugFuture.com. Chemical Index Database Entry for DCPA. Available: [Link]

-

Wikipedia. Dimethyl tetrachloroterephthalate. Available: [Link]

-

University of Hertfordshire. Chlorthal-dimethyl (Ref: DAC 893) - AERU. Available: [Link]

-

National Institute of Standards and Technology. DCPA - NIST Chemistry WebBook. Available: [Link]

-

Compendium of Pesticide Common Names. chlorthal-dimethyl data sheet. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2943, Dacthal. Available: [Link]

-

Pesticide Properties DataBase. Chlorthal-dimethyl (Ref: DAC 893). Available: [Link]

-

Organic Syntheses. Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Available: [Link]

-

PrepChem.com. Synthesis of dimethyl terephthalate. Available: [Link]

-

Solubility of Things. Dimethyl tetrachloroterephthalate. Available: [Link]

-

MDPI. Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Available: [Link]

Sources

- 1. Dimethyl 2-chloroterephthalate | C10H9ClO4 | CID 87740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Dimethyl tetrachloroterephthalate - Wikipedia [en.wikipedia.org]

- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 7. DCPA [drugfuture.com]

- 8. Chlorthal-dimethyl (Ref: DAC 893)-Pesticide database [wppdb.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Chlorthal-dimethyl (Ref: DAC 893) [sitem.herts.ac.uk]

An In-depth Technical Guide to Dimethyl 2-chloroterephthalate: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-chloroterephthalate is a substituted aromatic dicarboxylic acid ester. While its specific applications are not as extensively documented as those of its parent compound, dimethyl terephthalate, or its tetrachlorinated analogue, its unique substitution pattern presents it as a valuable intermediate in organic synthesis. The presence of a chlorine atom on the benzene ring, ortho to one of the methyl ester groups, introduces asymmetry and a site for further chemical modification, making it a potentially useful building block in the synthesis of complex molecules, including pharmaceutical intermediates. This guide aims to provide a comprehensive overview of the known properties of dimethyl 2-chloroterephthalate, along with inferred synthetic routes and potential applications based on the established chemistry of related compounds.

Core Properties of Dimethyl 2-chloroterephthalate

The fundamental physicochemical properties of Dimethyl 2-chloroterephthalate are summarized in the table below. It is important to note that while basic identifiers are readily available, extensive experimental data for some properties are not widely published.

| Property | Value | Source(s) |

| CAS Number | 18643-84-0 | [1] |

| Molecular Formula | C₁₀H₉ClO₄ | [1] |

| Molecular Weight | 228.63 g/mol | [1] |

| IUPAC Name | dimethyl 2-chlorobenzene-1,4-dicarboxylate | [1] |

| Synonyms | Dimethyl 2-chloroterephthalate | [1] |

| Physical State | Likely a solid at room temperature (inferred from related compounds) | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in alcohols; and poorly soluble in water (inferred from the properties of similar aromatic esters). |

Synthesis of Dimethyl 2-chloroterephthalate

The most logical and widely practiced method for the synthesis of dimethyl esters of carboxylic acids is through the direct esterification of the corresponding diacid. In the case of Dimethyl 2-chloroterephthalate, the starting material would be 2-chloroterephthalic acid.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of Dimethyl 2-chloroterephthalate.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on standard esterification methods and has not been experimentally validated for this specific compound due to a lack of published data.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloroterephthalic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the suspension.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure Dimethyl 2-chloroterephthalate.

Chemical Reactivity and Potential Transformations

The reactivity of Dimethyl 2-chloroterephthalate is dictated by its three key functional components: the two methyl ester groups and the chlorine atom on the aromatic ring.

Reactions of the Ester Groups

The methyl ester groups can undergo typical ester transformations, such as:

-

Hydrolysis: Conversion back to the corresponding carboxylic acid groups (monomethyl 2-chloroterephthalate or 2-chloroterephthalic acid) under acidic or basic conditions.

-

Transesterification: Reaction with other alcohols in the presence of a catalyst to form different esters.

-

Amidation: Reaction with amines to form the corresponding amides. This is a crucial reaction in the synthesis of many pharmaceutical compounds.

Reactions Involving the Chloro Substituent

The chlorine atom, being on an electron-deficient aromatic ring (due to the presence of two electron-withdrawing ester groups), can be a site for nucleophilic aromatic substitution (SNAAr) reactions, although this may require forcing conditions or activation by additional electron-withdrawing groups. Potential transformations include:

-

Substitution with Amines: Introduction of an amino group, which is a common moiety in bioactive molecules.

-

Substitution with Alkoxides: Formation of an ether linkage.

-

Cross-Coupling Reactions: The chloro group can potentially participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. This opens up a vast chemical space for the synthesis of diverse derivatives.

Sources

An In-Depth Technical Guide to Dimethyl 2-Chloroterephthalate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-chloroterephthalate is a halogenated aromatic ester with significant potential as a monomer for specialty polymers and as a versatile intermediate in organic synthesis. Its structure, featuring a benzene ring substituted with two methyl ester groups and a chlorine atom, offers a unique combination of reactivity and functionality. The presence of the chlorine atom, in particular, can be leveraged to impart desirable properties, such as flame retardancy, to polymeric materials. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, reactions, and potential applications of dimethyl 2-chloroterephthalate, with a focus on providing field-proven insights and detailed experimental protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of dimethyl 2-chloroterephthalate is essential for its handling, application, and characterization.

| Property | Value | Source |

| IUPAC Name | dimethyl 2-chlorobenzene-1,4-dicarboxylate | PubChem |

| Molecular Formula | C₁₀H₉ClO₄ | PubChem |

| Molecular Weight | 228.63 g/mol | PubChem |

| CAS Number | 18643-84-0 | PubChem |

| Appearance | White to off-white crystalline solid (predicted) | Inferred from similar compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in alcohols; and insoluble in water. | Inferred from similar compounds |

Synthesis of Dimethyl 2-Chloroterephthalate

The most direct and industrially scalable method for the synthesis of dimethyl 2-chloroterephthalate is the esterification of 2-chloroterephthalic acid with methanol. This reaction is typically acid-catalyzed and driven to completion by the removal of water.

Reaction Scheme

Caption: Fischer esterification of 2-chloroterephthalic acid.

Experimental Protocol: Fischer Esterification of 2-Chloroterephthalic Acid

This protocol is based on well-established procedures for the esterification of aromatic carboxylic acids.

Materials:

-

2-Chloroterephthalic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloroterephthalic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by the disappearance of the solid starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude dimethyl 2-chloroterephthalate can be purified by recrystallization from a suitable solvent such as methanol or a mixture of hexane and ethyl acetate.

-

Alternative Synthetic Route: From 2-Chloroterephthaloyl Chloride

An alternative approach involves the synthesis of the diacid chloride followed by esterification.

Step 1: Synthesis of 2-Chloroterephthaloyl Chloride

2-Chloroterephthalic acid can be converted to its diacid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Caption: Synthesis of 2-chloroterephthaloyl chloride.

Step 2: Esterification of 2-Chloroterephthaloyl Chloride

The resulting 2-chloroterephthaloyl chloride is then reacted with anhydrous methanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

Caption: Esterification of the diacid chloride.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

-

δ ~8.0-8.2 ppm (d, 1H): Aromatic proton ortho to a carbonyl group and meta to the chlorine atom.

-

δ ~7.8-8.0 ppm (d, 1H): Aromatic proton ortho to a carbonyl group and ortho to the chlorine atom.

-

δ ~7.5-7.7 ppm (dd, 1H): Aromatic proton meta to both a carbonyl group and the chlorine atom.

-

δ ~3.9 ppm (s, 6H): Two equivalent methyl ester protons.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

-

δ ~165-167 ppm (2C): Carbonyl carbons of the two ester groups.

-

δ ~130-140 ppm (4C): Aromatic carbons, including the carbon bearing the chlorine atom.

-

δ ~125-130 ppm (2C): Aromatic CH carbons.

-

δ ~52-54 ppm (2C): Methyl carbons of the two ester groups.

Expected Infrared (IR) Spectrum

-

~3000-3100 cm⁻¹: C-H stretching of the aromatic ring.

-

~2850-2960 cm⁻¹: C-H stretching of the methyl groups.

-

~1720-1740 cm⁻¹: Strong C=O stretching of the ester carbonyl groups.

-

~1400-1600 cm⁻¹: C=C stretching of the aromatic ring.

-

~1100-1300 cm⁻¹: C-O stretching of the ester groups.

-

~700-850 cm⁻¹: C-Cl stretching.

Expected Mass Spectrum

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 228, with an M+2 peak at m/z 230 with approximately one-third the intensity of the M⁺ peak, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns would involve the loss of a methoxy group (-OCH₃) to give a peak at m/z 197 and the loss of a carbomethoxy group (-COOCH₃) to give a peak at m/z 169.

Reactions of Dimethyl 2-Chloroterephthalate

The reactivity of dimethyl 2-chloroterephthalate is dictated by its three main functional components: the two ester groups and the chlorinated aromatic ring.

Hydrolysis

Under acidic or basic conditions, the ester groups can be hydrolyzed to yield 2-chloroterephthalic acid.

Transesterification

Reaction with other alcohols in the presence of a suitable catalyst will lead to the exchange of the methyl groups for other alkyl groups.

Nucleophilic Aromatic Substitution

The chlorine atom on the aromatic ring can be displaced by strong nucleophiles, although this reaction typically requires harsh conditions (high temperature and pressure) unless the ring is further activated by electron-withdrawing groups.

Polycondensation

As a difunctional monomer, dimethyl 2-chloroterephthalate can undergo polycondensation reactions with diols, such as ethylene glycol, to form polyesters. This is one of its most significant potential applications.

Applications

While specific, large-scale industrial applications of dimethyl 2-chloroterephthalate are not widely documented, its structure suggests several promising areas of use, particularly in polymer chemistry.

Monomer for Flame-Retardant Polyesters

The incorporation of halogenated monomers into polymer chains is a well-established strategy for imparting flame retardancy.[1][2] When a polyester containing dimethyl 2-chloroterephthalate units is exposed to high temperatures, it can release halogen radicals that interfere with the radical chain reactions of combustion in the gas phase. This can slow down or even extinguish the flame.

Workflow for Synthesis of a Chlorine-Containing Polyester:

Sources

Navigating the Research Frontier: Unlocking the Potential of Dimethyl 2-chloroterephthalate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-chloroterephthalate, a chlorinated derivative of dimethyl terephthalate, represents a chemical entity with largely untapped research potential. While its close analogs, dimethyl terephthalate (DMT) and dimethyl tetrachloroterephthalate, have well-defined roles in large-scale polymer production and agriculture, respectively, the specific applications of the monochlorinated variant remain a nascent field of scientific inquiry. This technical guide aims to bridge this knowledge gap by providing a forward-looking analysis of the potential research applications of Dimethyl 2-chloroterephthalate. Drawing upon established principles of polymer chemistry, organic synthesis, and medicinal chemistry, this document will serve as a foundational resource for researchers seeking to explore the unique properties and functionalities that the chlorine substituent imparts to this versatile aromatic diester. While direct, extensive literature on Dimethyl 2-chloroterephthalate is sparse, this guide will extrapolate from the known reactivity of similar halogenated aromatic compounds to propose viable and innovative research directions.

Introduction: The Case for a Niche Monomer and Synthetic Building Block

Dimethyl 2-chloroterephthalate (DM-2-CT) is a trifunctional molecule possessing two ester groups and a reactive chlorine atom on the aromatic ring. This unique combination of functional groups suggests its potential as a valuable monomer for the synthesis of specialty polymers and as a versatile intermediate in the construction of complex organic molecules.

The presence of the chlorine atom is expected to significantly influence the properties of materials and molecules derived from DM-2-CT. In the realm of polymer science, the introduction of a halogen can enhance flame retardancy, increase thermal stability, and modify solubility and mechanical properties. In organic synthesis, the chloro-substituent serves as a handle for a variety of chemical transformations, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, opening avenues for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

This guide will delve into these potential applications, providing theoretical frameworks, proposing experimental designs, and offering insights into the causality behind these research trajectories.

Core Physicochemical Properties and Safety Considerations

A thorough understanding of the fundamental properties of Dimethyl 2-chloroterephthalate is paramount for its safe and effective use in a research setting.

| Property | Value | Source |

| CAS Number | 18643-84-0 | PubChem |

| Molecular Formula | C₁₀H₉ClO₄ | PubChem |

| Molecular Weight | 228.63 g/mol | PubChem |

| Appearance | Solid (predicted) | --- |

| Solubility | Expected to be soluble in common organic solvents | --- |

Safety Profile: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Dimethyl 2-chloroterephthalate is classified with the following hazards:

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Handling Precautions: Researchers should handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Accidental contact with skin or eyes should be addressed by immediate and thorough rinsing with water. In case of inhalation, the individual should be moved to fresh air.

Potential Research Application I: Specialty Polymer Synthesis

The bifunctional nature of the ester groups in Dimethyl 2-chloroterephthalate makes it a prime candidate for polycondensation reactions to form polyesters and polyamides. The presence of the chlorine atom can be leveraged to create polymers with unique and desirable properties.

Synthesis of Flame-Retardant and High-Performance Polyesters

Causality: The incorporation of halogenated monomers into polyester chains is a well-established strategy for imparting flame retardancy. The chlorine atom in DM-2-CT can act as a radical trap in the gas phase during combustion, interrupting the exothermic processes of fire. Furthermore, the rigidity of the aromatic ring and the polar C-Cl bond can lead to polymers with high glass transition temperatures (Tg) and enhanced thermal stability.

Experimental Workflow:

Caption: Proposed synthetic route to chlorinated polyamides starting from Dimethyl 2-chloroterephthalate.

Detailed Protocol: Synthesis of 2-Chloroterephthaloyl Chloride and Subsequent Polyamide Formation

-

Hydrolysis of Dimethyl 2-chloroterephthalate:

-

Reflux a solution of Dimethyl 2-chloroterephthalate in a mixture of methanol and aqueous sodium hydroxide until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, acidify with concentrated HCl to precipitate 2-chloroterephthalic acid.

-

Filter, wash with cold water, and dry the diacid.

-

-

Synthesis of 2-Chloroterephthaloyl Chloride:

-

Gently reflux a mixture of 2-chloroterephthalic acid, excess thionyl chloride, and a catalytic amount of DMF until the evolution of gas ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude diacid chloride.

-

-

Low-Temperature Solution Polycondensation:

-

Dissolve an aromatic diamine (e.g., p-phenylenediamine, 4,4'-oxydianiline) in a dry aprotic polar solvent (e.g., N,N-dimethylacetamide (DMAc) containing LiCl) in a flask equipped with a mechanical stirrer and a nitrogen inlet.

-

Cool the solution to 0 °C and slowly add a stoichiometric amount of 2-chloroterephthaloyl chloride dissolved in the same solvent.

-

Stir the reaction mixture at 0 °C for several hours and then at room temperature overnight.

-

Precipitate the resulting polyamide by pouring the viscous solution into a non-solvent like methanol.

-

Filter, wash thoroughly, and dry the chlorinated polyamide.

-

Potential Research Application II: A Versatile Intermediate in Organic Synthesis

The chloro-substituent on the aromatic ring of Dimethyl 2-chloroterephthalate is a key functional group that enables a variety of synthetic transformations, making it a potentially valuable building block for the synthesis of more complex molecules.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Causality: The electron-withdrawing nature of the two ester groups in the para and meta positions relative to the chlorine atom activates the aromatic ring towards nucleophilic attack. This allows for the displacement of the chloride ion by a range of nucleophiles, providing a pathway to introduce diverse functionalities. [1][2][3] Potential Transformations:

-

Synthesis of Amino Derivatives: Reaction with amines can yield 2-amino-dimethylterephthalate derivatives, which are precursors to dyes, pharmaceuticals, and other specialty chemicals.

-

Formation of Ether Linkages: Reaction with alkoxides or phenoxides can introduce ether functionalities, which can be used to modify the electronic and physical properties of the molecule.

-

Introduction of Sulfur-Containing Groups: Reaction with thiols can lead to the formation of thioethers, which are of interest in materials science and medicinal chemistry.

Experimental Protocol: General Procedure for SNAr

-

Dissolve Dimethyl 2-chloroterephthalate in a suitable polar aprotic solvent (e.g., DMF, DMSO).

-